molecular formula C12H10N6O2S5 B4576098 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE CAS No. 442537-17-9

2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

Cat. No.: B4576098
CAS No.: 442537-17-9
M. Wt: 430.6 g/mol
InChI Key: QORZDQJGESFONX-UHFFFAOYSA-N
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Description

2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of intermediate compounds through condensation reactions, followed by cyclization and sulfonation steps. Specific reaction conditions, such as temperature, pH, and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are increasingly being explored to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and catalyst presence are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential for understanding its full potential.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
  • This compound

Uniqueness

This compound stands out due to its unique combination of heterocyclic rings and functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2S5/c19-7(15-9-13-1-3-21-9)5-23-11-17-12(25-18-11)24-6-8(20)16-10-14-2-4-22-10/h1-4H,5-6H2,(H,13,15,19)(H,14,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORZDQJGESFONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2S5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442537-17-9
Record name 2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 4
2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 5
2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[(3-{[2-OXO-2-(1,3-THIAZOL-2-YLAMINO)ETHYL]SULFANYL}-1,2,4-THIADIAZOL-5-YL)SULFANYL]-N-(1,3-THIAZOL-2-YL)ACETAMIDE

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